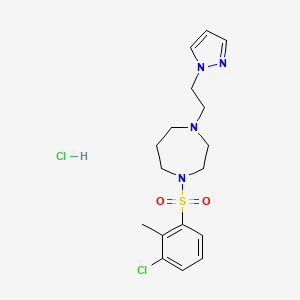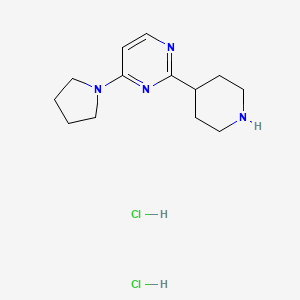
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4. It has a molecular weight of 305.25 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride” is 1S/C13H20N4.2ClH/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11;;/h5,8,11,14H,1-4,6-7,9-10H2;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride” include a molecular weight of 305.25 . The compound is a salt . Unfortunately, specific information such as boiling point and storage conditions are not available .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the significant applications of piperidine derivatives, including compounds structurally related to "2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride," is in corrosion inhibition. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. The study suggests these compounds' effectiveness in protecting metallic surfaces against corrosion, highlighting their potential in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Antimicrobial Agents
Piperidine derivatives also show promise as antimicrobial agents. Imran et al. (2016) prepared and evaluated some 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines for their antimicrobial efficacy. The study revealed that these compounds possess significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Imran, Alam, & Abida, 2016).
Medicinal Chemistry
In medicinal chemistry, the structural features of "2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride" and its analogs facilitate the synthesis of compounds with notable biological activities. For example, Lan et al. (2014) reported on the synthesis and evaluation of novel sigma-1 receptor antagonists based on the pyrimidine scaffold for treating neuropathic pain. The study identifies derivatives with high affinity and selectivity for the sigma-1 receptor, offering a potential therapeutic avenue for neuropathic pain management (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).
Synthetic Methodologies
The compound and its related derivatives serve as key intermediates in synthesizing complex molecular architectures. Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry for producing large quantities efficiently (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011).
Propiedades
IUPAC Name |
2-piperidin-4-yl-4-pyrrolidin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11;;/h5,8,11,14H,1-4,6-7,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMSTQDDRAQBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

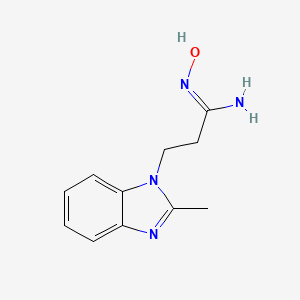
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
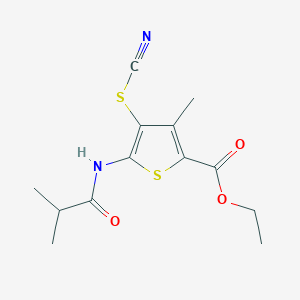
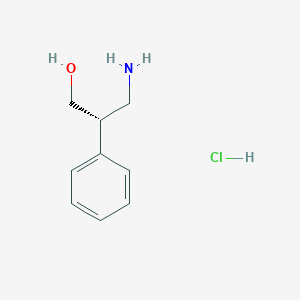
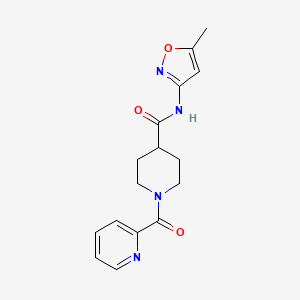
![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
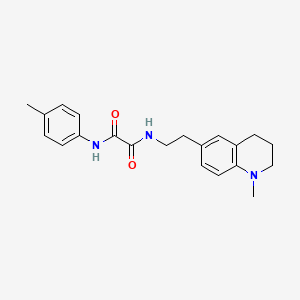
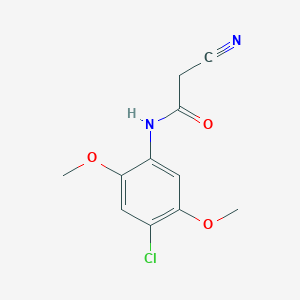
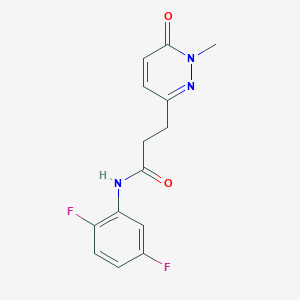
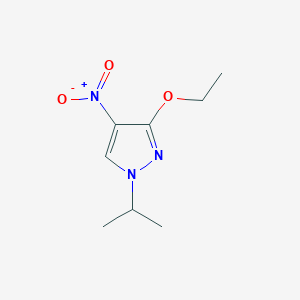
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)
